N,N,N'-Trimethyl-cyclohexane-1,2-diamine
Overview
Description
N,N,N’-Trimethyl-cyclohexane-1,2-diamine is an organic compound with the molecular formula C9H20N2 It is a derivative of cyclohexane, where three methyl groups are attached to the nitrogen atoms of the 1,2-diamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-cyclohexane-1,2-diamine can be synthesized through several methods. One common approach involves the methylation of cyclohexane-1,2-diamine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-cyclohexane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
N,N,N’-Trimethyl-cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can serve as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-cyclohexane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to bind to specific sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylcyclohexane-1,2-diamine
- N,N,N’-Trimethyl-1,2-diaminocyclohexane
- N,N’-Dimethylcyclohexane-1,2-diamine
Uniqueness
N,N,N’-Trimethyl-cyclohexane-1,2-diamine is unique due to the presence of three methyl groups on the nitrogen atoms, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
Biological Activity
N,N,N'-Trimethyl-cyclohexane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexane, characterized by three methyl groups attached to the nitrogen atoms of the 1,2-diamine substituent. This compound has garnered attention due to its potential biological activities, particularly in enzyme interactions and antimicrobial properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target molecules. The cyclohexane ring provides structural rigidity, enhancing binding affinity and specificity.
Applications in Scientific Research
This compound has several applications in scientific research:
- Chemistry : Used as a ligand in coordination chemistry and catalysis.
- Biology : Serves as a building block for synthesizing biologically active molecules.
- Industry : Employed in producing specialty chemicals and materials.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds derived from cyclohexane-1,2-diamine have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) of these compounds indicate their effectiveness compared to standard antibiotics .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of cyclohexane-1,2-diamine against common pathogens such as E. coli and S. aureus. The results demonstrated that certain derivatives exhibited potent antibacterial effects, with MIC values significantly lower than those of conventional antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 0.5 | E. coli |
Cyclohexane-1,2-diamine derivative | 0.8 | S. aureus |
Ciprofloxacin (control) | 1.0 | E. coli / S. aureus |
Chemical Reactivity
This compound undergoes various chemical reactions that can influence its biological activity:
- Oxidation : Can yield amine oxides.
- Reduction : Converts to secondary or primary amines.
- Substitution : Participates in nucleophilic substitution reactions.
These reactions can modify the compound's structure and enhance its biological efficacy.
Comparison with Similar Compounds
The uniqueness of this compound lies in its three methyl groups on the nitrogen atoms, which influence its reactivity and binding properties compared to similar compounds like N,N-Dimethylcyclohexane-1,2-diamine.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Three methyl groups on nitrogen | Antimicrobial activity |
N,N-Dimethylcyclohexane-1,2-diamine | Two methyl groups on nitrogen | Moderate activity |
N,N'-Dimethylcyclohexane-1,2-diamine | Two methyl groups on one nitrogen | Low activity |
Properties
IUPAC Name |
1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSHCOCJMZNSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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